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molecular formula C10H14N2O3 B1298201 N,N-dimethyl-2-(4-nitrophenoxy)ethanamine CAS No. 51344-13-9

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Cat. No. B1298201
M. Wt: 210.23 g/mol
InChI Key: YHVRYYYYYRDIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481568B2

Procedure details

A mixture of 4-nitrophenol (3.5 g, 25 mmol), 2-(dimethylamino)ethyl chloride hydrochloride (3.6 g, 25 mmol), and potassium carbonate (13.2 g, 125 mmol) in acetone (100 mL) was heated to reflux for 30 hours. The solvent was removed under vacuum. The residue was partitioned between water (150 mL) and ethyl acetate (150 mL), and the aqueous phase was extracted with ethyl acetate (100 mL). The combined organic layers were washed with water (3×150 mL) and extracted with dilute aqueous HCl (2×125 mL). These extracts were washed with CH2Cl2 (2×150 mL), made basic (NaOH) and extracted into ethyl acetate (3×75 mL). These organic extracts were washed with water (3×75 mL), dried (MgSO4), and evaporated, providing 3.0 g as a pale yellow solid, in 57% yield; 1H NMR (CDCl3) δ 2.35 (s, 6H), 2.76 (t, J=5.6 Hz, 2H), 4.15 (t, J=5.6 Hz, 2H), 6.96-7.00 (m, 2H), 8.17-8.22 (m, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15]Cl.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][O:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
3.6 g
Type
reactant
Smiles
Cl.CN(CCCl)C
Name
Quantity
13.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (150 mL) and ethyl acetate (150 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute aqueous HCl (2×125 mL)
WASH
Type
WASH
Details
These extracts were washed with CH2Cl2 (2×150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (3×75 mL)
WASH
Type
WASH
Details
These organic extracts were washed with water (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
providing 3.0 g as a pale yellow solid

Outcomes

Product
Name
Type
Smiles
CN(CCOC1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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